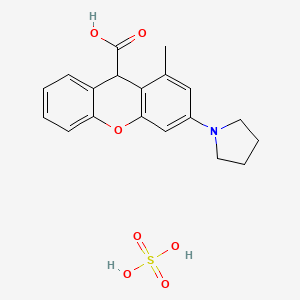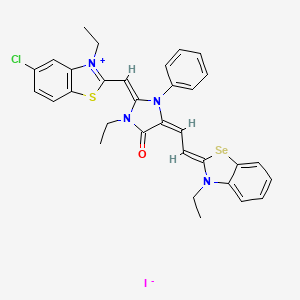
5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is known for its unique structural features, which include a benzothiazole ring, a benzoselenazole ring, and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzoselenazole intermediates, followed by their condensation with appropriate aldehydes and ketones. The final step involves the formation of the benzothiazolium salt through quaternization with an alkyl halide, such as methyl iodide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or selenoethers.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or benzoselenazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and selenols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
Aplicaciones Científicas De Investigación
5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its role as a diagnostic agent in imaging studies.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide
- 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium bromide
Uniqueness
The uniqueness of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide lies in its combination of benzothiazole, benzoselenazole, and imidazolidine rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93839-00-0 |
|---|---|
Fórmula molecular |
C32H30ClIN4OSSe |
Peso molecular |
760.0 g/mol |
Nombre IUPAC |
(2Z,5E)-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-5-[(2Z)-2-(3-ethyl-1,3-benzoselenazol-2-ylidene)ethylidene]-1-phenylimidazolidin-4-one;iodide |
InChI |
InChI=1S/C32H30ClN4OSSe.HI/c1-4-34-26-20-22(33)16-18-27(26)39-30(34)21-29-36(6-3)32(38)25(37(29)23-12-8-7-9-13-23)17-19-31-35(5-2)24-14-10-11-15-28(24)40-31;/h7-21H,4-6H2,1-3H3;1H/q+1;/p-1/b25-17+,31-19-; |
Clave InChI |
SBGZIEIUMAZYSW-YSMHOMIXSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2[Se]/C1=C\C=C\3/C(=O)N(/C(=C\C4=[N+](C5=C(S4)C=CC(=C5)Cl)CC)/N3C6=CC=CC=C6)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2[Se]C1=CC=C3C(=O)N(C(=CC4=[N+](C5=C(S4)C=CC(=C5)Cl)CC)N3C6=CC=CC=C6)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


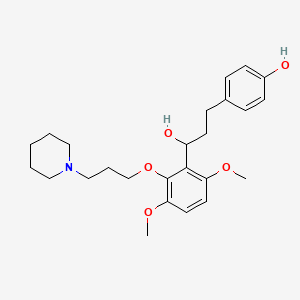
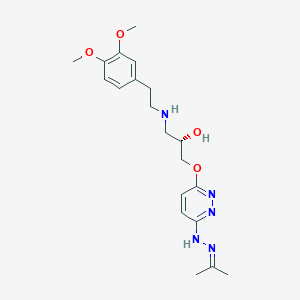
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
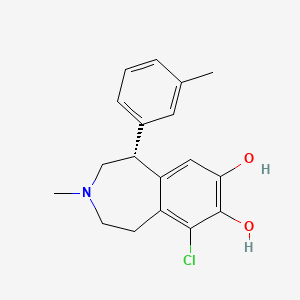
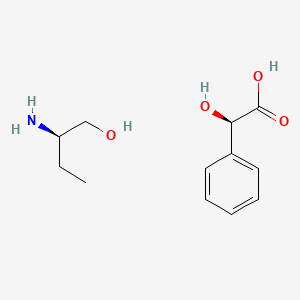
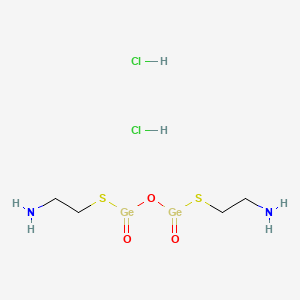
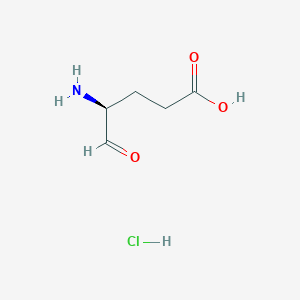
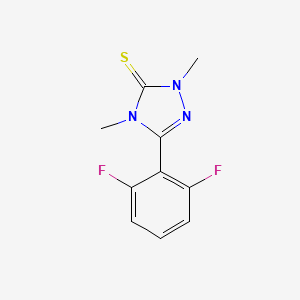
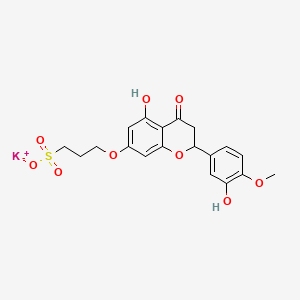

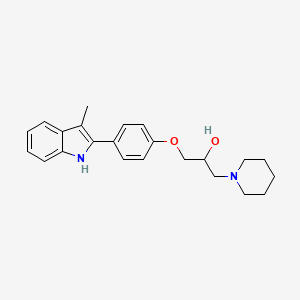
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
